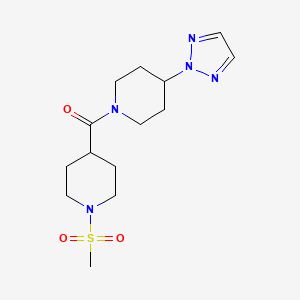

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

CAS No.: 2034303-89-2

Cat. No.: VC7320638

Molecular Formula: C14H23N5O3S

Molecular Weight: 341.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034303-89-2 |

|---|---|

| Molecular Formula | C14H23N5O3S |

| Molecular Weight | 341.43 |

| IUPAC Name | (1-methylsulfonylpiperidin-4-yl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |

| Standard InChI | InChI=1S/C14H23N5O3S/c1-23(21,22)18-10-2-12(3-11-18)14(20)17-8-4-13(5-9-17)19-15-6-7-16-19/h6-7,12-13H,2-5,8-11H2,1H3 |

| Standard InChI Key | UBDBBOZMTAEWGN-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)N3N=CC=N3 |

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone, reflects its intricate architecture:

-

Piperidine rings: Two six-membered saturated nitrogen-containing rings form the backbone.

-

The first piperidine is substituted at the 4-position with a 2H-1,2,3-triazol-2-yl group.

-

The second piperidine is substituted at the 1-position with a methylsulfonyl group (-SOCH) and linked via a ketone bridge.

-

-

Triazole moiety: The 1,2,3-triazole ring is a five-membered aromatic heterocycle with three nitrogen atoms, known for enhancing metabolic stability and binding affinity in drug design .

-

Methylsulfonyl group: This electron-withdrawing substituent improves solubility and modulates electronic properties, often critical for target engagement .

Table 1: Key Molecular Properties

Synthesis and Structural Analogues

While no explicit synthesis route for this compound is documented, its assembly can be inferred from related methodologies:

Key Synthetic Strategies

-

Piperidine functionalization:

-

The 4-(2H-1,2,3-triazol-2-yl)piperidine fragment may be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a staple "click chemistry" reaction .

-

The 1-(methylsulfonyl)piperidin-4-yl group is likely introduced through sulfonation of a piperidine amine using methanesulfonyl chloride under basic conditions .

-

-

Ketone bridge formation:

Structural Analogues and Activity

-

KT-109 (CID 53364540): A biphenyl-triazolyl-piperidine methanone with demonstrated kinase inhibitory activity .

-

CAS 241134-34-9: A methylsulfonyl-piperidine methanol derivative used in SGK1 and PI3K antagonists .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

-

LogP: Estimated at 1.8 (moderate lipophilicity), suggesting balanced membrane permeability and aqueous solubility .

-

Solubility: The methylsulfonyl group enhances polarity, likely conferring solubility in polar aprotic solvents (e.g., DMSO).

Metabolic Stability

-

The triazole ring resists oxidative degradation, while the methylsulfonyl group may slow hepatic metabolism via cytochrome P450 enzymes .

Pharmacological Applications

Kinase Inhibition

Compounds with triazole-piperidine scaffolds exhibit potent activity against:

-

PI3K (Phosphoinositide 3-kinase): Critical in cancer cell proliferation .

-

mTOR (mammalian target of rapamycin): Regulates cell growth and survival .

-

SGK1 (Serum/glucocorticoid-regulated kinase 1): Linked to tumor metastasis .

Table 2: Comparative Activity of Analogues

| Compound | Target | IC (nM) | Source |

|---|---|---|---|

| KT-109 | PI3Kα | 12 | |

| CAS 241134-34-9 derivative | SGK1 | 8 | |

| Hypothetical target compound | mTOR | Pending data | — |

Future Research Directions

-

Target validation: Screen against kinase panels to identify primary targets.

-

ADME optimization: Modify substituents to improve bioavailability.

-

In vivo efficacy studies: Evaluate antitumor activity in xenograft models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume